molecular formula C7H5F2NO2 B6253850 methyl 4,6-difluoropyridine-3-carboxylate CAS No. 1806389-22-9

methyl 4,6-difluoropyridine-3-carboxylate

Cat. No.: B6253850
CAS No.: 1806389-22-9
M. Wt: 173.12 g/mol
InChI Key: XSGYYUMTWCUPQN-UHFFFAOYSA-N
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Description

Methyl 4,6-difluoropyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties imparted by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-difluoropyridine-3-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the pyridine ring. For instance, 4,6-difluoropyridine can be synthesized by reacting 4,6-dichloropyridine with potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Another approach involves the direct fluorination of pyridine-3-carboxylate derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are typically carried out under mild conditions, often at room temperature, to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of microreactors can also improve reaction kinetics and product purity by providing better heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoropyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO), elevated temperatures.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes derived from the ester group.

Scientific Research Applications

Chemistry

In chemistry, methyl 4,6-difluoropyridine-3-carboxylate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated pyridines are known to exhibit enhanced binding affinity and selectivity towards biological targets, making them useful in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds often show improved pharmacokinetic properties, such as increased metabolic stability and bioavailability, which are crucial for effective drug design.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its stability and efficacy. It is also employed in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 4,6-difluoropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-difluoropyridine-3-carboxylate
  • Methyl 3,5-difluoropyridine-4-carboxylate
  • Methyl 2,6-difluoropyridine-4-carboxylate

Uniqueness

Methyl 4,6-difluoropyridine-3-carboxylate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The 4,6-difluoro substitution pattern provides distinct electronic and steric properties compared to other difluoropyridine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4,6-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGYYUMTWCUPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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